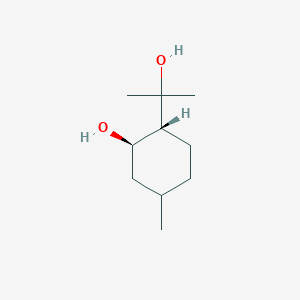
trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol: is a chemical compound with a unique structure that includes a cyclohexanol ring substituted with a hydroxypropan-2-yl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol typically involves the reaction of cyclohexanone with isopropanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: : Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: : trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a ketone.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the ketone back to the hydroxyl group.
Substitution: Halogenation reactions can be performed using reagents like thionyl chloride or phosphorus tribromide to substitute the hydroxyl group with a halogen.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone, while reduction can regenerate the original hydroxyl compound.
科学的研究の応用
Chemistry: : In chemistry, trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol is used as a building block for the synthesis of more complex molecules
Biology: : In biological research, this compound can be used as a model molecule to study enzyme-catalyzed reactions involving hydroxyl groups. It can also serve as a substrate for investigating metabolic pathways.
Medicine: : In medicine, derivatives of this compound may exhibit pharmacological activities, making them potential candidates for drug development.
Industry: : Industrial applications include the use of this compound as an intermediate in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism by which trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes that catalyze oxidation-reduction reactions. The pathways involved can include the conversion of the hydroxyl group to a ketone or vice versa, depending on the specific reaction conditions.
類似化合物との比較
Similar Compounds: : Compounds similar to trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol include other cyclohexanol derivatives with different substituents. Examples include 2-(2-Hydroxyethyl)-5-methylcyclohexanol and 2-(2-Hydroxypropyl)-5-methylcyclohexanol.
Uniqueness: : The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, as discussed above.
特性
分子式 |
C10H20O2 |
|---|---|
分子量 |
172.26 g/mol |
IUPAC名 |
(1R,2R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7?,8-,9-/m1/s1 |
InChIキー |
LMXFTMYMHGYJEI-CFCGPWAMSA-N |
異性体SMILES |
CC1CC[C@H]([C@@H](C1)O)C(C)(C)O |
正規SMILES |
CC1CCC(C(C1)O)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine](/img/structure/B11913928.png)
![1-Oxaspiro[4.6]undecan-2-one](/img/structure/B11913931.png)
![3-Chloro-7-methylimidazo[1,2-a]pyridine](/img/structure/B11913942.png)

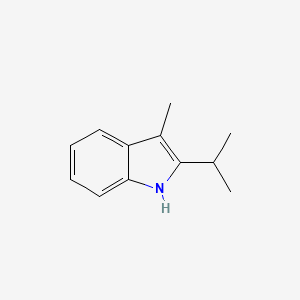



![(3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11913978.png)
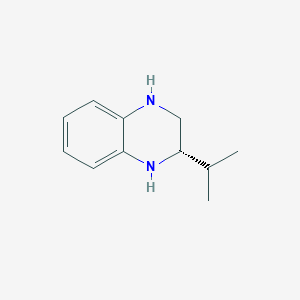
![3-Ethylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B11913987.png)
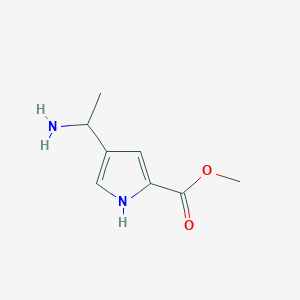
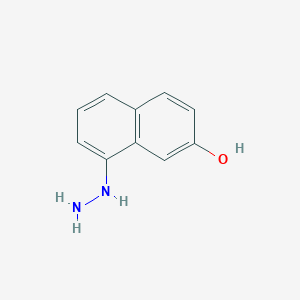
![2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole](/img/structure/B11913997.png)
